molecular formula C16H13BrN2O2 B2789293 (2E)-3-(4-bromophenyl)-2-[2-(3-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal CAS No. 338414-08-7

(2E)-3-(4-bromophenyl)-2-[2-(3-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal

Cat. No.: B2789293
CAS No.: 338414-08-7
M. Wt: 345.196
InChI Key: AFWHSCXDFCWFOK-XDJHFCHBSA-N
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Description

The compound (2E)-3-(4-bromophenyl)-2-[2-(3-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal is a hydrazone derivative characterized by:

  • A propanal backbone with a conjugated oxo group at position 2.
  • A (4-bromophenyl) group at position 3, contributing steric bulk and electronic effects due to the bromine substituent.
  • A (3-methylphenyl)hydrazin-1-ylidene moiety at position 2, introducing a planar hydrazone linkage and a meta-methyl-substituted aromatic ring.

This structure is synthesized via condensation reactions between substituted hydrazines and β-ketoaldehydes, often under reflux conditions in ethanol . Its E-configuration is confirmed by X-ray crystallography, which reveals key dihedral angles and molecular packing influenced by weak interactions like C–H···Br .

Properties

IUPAC Name

(Z)-1-(4-bromophenyl)-3-hydroxy-2-[(3-methylphenyl)diazenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-11-3-2-4-14(9-11)18-19-15(10-20)16(21)12-5-7-13(17)8-6-12/h2-10,20H,1H3/b15-10-,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCKKBRPPQRIGF-LGBYSEEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC(=CO)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N=N/C(=C\O)/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-2-[2-(3-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of 4-bromobenzaldehyde with 3-methylphenylhydrazine. The reaction is carried out under acidic conditions, often using acetic acid as a catalyst. The reaction mixture is then refluxed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-2-[2-(3-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-bromophenyl)-2-[2-(3-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-2-[2-(3-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the core hydrazone-propanal scaffold but differ in substituents:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features
Target Compound R1 = 4-BrPh; R2 = 3-MePh 345.2* Bromine enhances lipophilicity; methyl improves metabolic stability.
(2E)-2-[2-(3,5-Dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal R1 = 4-MePh; R2 = 3,5-Cl2Ph 335.2 Dichlorophenyl increases electronegativity; potential antimicrobial activity.
(2E,3E)-1-(4-bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)propan-1-one R1 = 4-BrPh; R2 = 3,5-Cl2Ph; oxime 415.07 Oxime group introduces hydrogen-bonding capability; higher molecular weight.
(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal R1 = thiophen-2-yl; R2 = 4-ClPh 292.74 Thiophene enhances π-stacking; chlorine alters electronic properties.

*Calculated based on formula C₁₇H₁₄BrN₂O₂.

Key Observations:
  • Electron-Withdrawing Groups (Cl, Br) : Enhance stability and influence biological activity by altering electron density .
  • Aromatic Heterocycles (thiophene, furan) : Improve solubility and enable π-π interactions in crystal packing .

Crystallographic and Conformational Analysis

  • Dihedral Angles : The target compound’s dihedral angles between the hydrazone and aromatic rings (~34.6° and 68.5°) differ from analogues:
    • Dichlorophenyl derivatives exhibit tighter angles due to steric clashes .
    • Thiophene-containing compounds show planar conformations favoring π-stacking .
  • Packing Interactions : Weak C–H···Br and van der Waals interactions dominate in bromophenyl derivatives, whereas Cl···Cl contacts stabilize dichloro-substituted analogues .

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